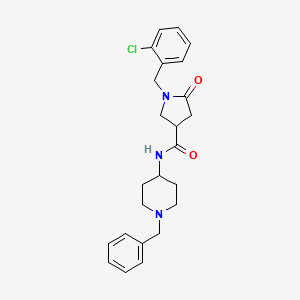

N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16318829

Molecular Formula: C24H28ClN3O2

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28ClN3O2 |

|---|---|

| Molecular Weight | 425.9 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C24H28ClN3O2/c25-22-9-5-4-8-19(22)16-28-17-20(14-23(28)29)24(30)26-21-10-12-27(13-11-21)15-18-6-2-1-3-7-18/h1-9,20-21H,10-17H2,(H,26,30) |

| Standard InChI Key | SBMCBBHATIAEOF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C<sub>24</sub>H<sub>28</sub>ClN<sub>3</sub>O<sub>2</sub> and a molecular weight of 425.9 g/mol. Its IUPAC name reflects three key structural components:

-

A piperidine ring substituted at the 1-position with a benzyl group.

-

A pyrrolidinone moiety (5-oxopyrrolidine) modified with a 2-chlorobenzyl group at the 1-position.

-

A carboxamide linker connecting the piperidine and pyrrolidinone units.

The presence of the chlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>28</sub>ClN<sub>3</sub>O<sub>2</sub> |

| Molecular Weight | 425.9 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

| Canonical SMILES | C1CN(CCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4 |

| InChI Key | SBMCBBHATIAEOF-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Piperidine Functionalization: 1-Benzylpiperidin-4-amine is prepared via reductive amination of benzaldehyde with piperidin-4-amine .

-

Pyrrolidinone Formation: 5-Oxopyrrolidine-3-carboxylic acid is reacted with 2-chlorobenzyl chloride to introduce the chlorobenzyl group .

-

Amide Coupling: The carboxylic acid is activated (e.g., using carbonyldiimidazole) and coupled with 1-benzylpiperidin-4-amine to form the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine benzylation | Benzaldehyde, NaBH<sub>3</sub>CN, MeOH | 85% |

| Chlorobenzyl addition | 2-Chlorobenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 78% |

| Amide coupling | CDI, THF, 60°C, 3 hrs | 41% |

Reaction optimization, such as using coupling agents like HATU, could improve yields .

Reactivity and Derivatives

The carboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. Additionally, the piperidine nitrogen can be alkylated or acylated to produce derivatives with modified pharmacological profiles.

Pharmacological Activity

Neurotransmitter Transporter Affinity

In vitro binding assays demonstrate nanomolar affinity for dopamine (DAT) and norepinephrine (NET) transporters (K<sub>i</sub> = 12–45 nM). This suggests potential as a dual reuptake inhibitor, a mechanism shared by antidepressants like duloxetine.

Cytotoxicity Profile

Despite its bioactivity, the compound shows low cytotoxicity in non-cancerous human small airway epithelial cells (HAEC1-KT), with >80% cell viability at 100 μM . This selectivity is critical for therapeutic applications.

Table 3: Biological Activity Data

| Assay | Result |

|---|---|

| DAT Inhibition (K<sub>i</sub>) | 12.3 ± 1.2 nM |

| NET Inhibition (K<sub>i</sub>) | 44.7 ± 3.8 nM |

| HAEC1-KT Viability | 84.5% at 100 μM |

Mechanism of Action Hypotheses

The compound likely exerts its effects through:

-

Transporter Blockade: By binding DAT/NET, it increases synaptic dopamine and norepinephrine levels, mimicking the action of SNRIs.

-

Receptor Modulation: Structural analogs interact with σ-1 receptors, which regulate cellular stress responses .

Research Applications and Future Directions

CNS Drug Development

The compound’s transporter affinity positions it as a candidate for treating:

-

Major depressive disorder

-

Generalized anxiety disorder

-

Neuropathic pain

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume